REACTION_CXSMILES
|
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3]([CH2:10][C@@H:11]([NH2:13])C)=[CH:2]1.[C:14](OC(OC(C)(C)C)=O)(OC(C)(C)C)=O.C([O-])([O-])=O.[K+].[K+]>CC(C)=O>[CH3:14][C:2]1[NH:1][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3]=1[CH2:10][CH2:11][NH2:13] |f:2.3.4|
|
Name
|
|
Quantity
|
0.43 g
|
Type
|
reactant
|
Smiles
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N1C=C(C2=CC=CC=C12)C[C@H](C)N
|
Name
|
|
Quantity
|
0.6 g
|
Type
|
reactant
|
Smiles
|
C(=O)(OC(C)(C)C)OC(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
3.5 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated to an aqueous residue
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo to dryness
|
Type
|
CUSTOM
|
Details
|
This residue is chromatographed (silica gel, 10%–50% EtOAc in hexanes as gradient eluent)
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(CCN)C2=CC=CC=C2N1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |